molecular formula C13H20N2OS B5782017 N-(4-ethoxyphenyl)-N'-isobutylthiourea

N-(4-ethoxyphenyl)-N'-isobutylthiourea

Cat. No. B5782017
M. Wt: 252.38 g/mol
InChI Key: OXGKQWHLHKFWKP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-isobutylthiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel that play a crucial role in immune response, inflammation, and pain. A-438079 has been widely studied for its potential therapeutic applications in various diseases related to immune and inflammatory responses.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-isobutylthiourea acts as a selective antagonist of P2X7 receptors, blocking their activation by ATP. P2X7 receptors are expressed on various immune cells, including macrophages, microglia, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the formation of inflammasomes, which contribute to inflammation and tissue damage. By blocking P2X7 receptor activation, N-(4-ethoxyphenyl)-N'-isobutylthiourea can reduce inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-isobutylthiourea has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by immune cells. It can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response. In addition, N-(4-ethoxyphenyl)-N'-isobutylthiourea can reduce the activation of microglia, which play a role in neuroinflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype. It has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, N-(4-ethoxyphenyl)-N'-isobutylthiourea also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the experimental results.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea. One potential direction is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective therapies for diseases related to immune and inflammatory responses. Another direction is the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea in combination with other drugs, such as immunomodulators or anti-inflammatory agents. This could enhance its therapeutic efficacy and reduce potential side effects. Finally, the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea in clinical trials could provide valuable information on its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-isobutylthiourea involves several steps, including the reaction of 4-ethoxyaniline with isobutyl isocyanate, followed by the reaction with thiourea. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of N-(4-ethoxyphenyl)-N'-isobutylthiourea.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-isobutylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, multiple sclerosis, rheumatoid arthritis, and cancer. In preclinical studies, N-(4-ethoxyphenyl)-N'-isobutylthiourea has been shown to reduce inflammation, pain, and tissue damage in animal models of these diseases.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-4-16-12-7-5-11(6-8-12)15-13(17)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGKQWHLHKFWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(2-methylpropyl)thiourea

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